Field: Pharmaceutical Industry
Application: Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids .
Results: More than 7000 piperidine-related papers were published during the last five years according to Sci-Finder . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .
Field: Organic Chemistry
Application: Pyrimidines are common heterocyclic compounds found in many natural products as well as synthetic drugs with antibacterial, and antimicrobial activities . There is interest in the synthesis of 4,6-disubstituted pyrimidines .
4-Chloro-2-(piperidin-1-yl)pyrimidine is a heterocyclic compound characterized by a pyrimidine ring substituted with a chlorine atom at the 4-position and a piperidine moiety at the 2-position. Its molecular formula is C₉H₁₂ClN₃, with a molecular weight of approximately 197.66 g/mol. The compound has garnered attention in medicinal chemistry due to its potential biological activities and applications in drug development.
These reactions are significant for synthesizing new compounds with potentially enhanced biological activities.
Research indicates that 4-chloro-2-(piperidin-1-yl)pyrimidine exhibits various biological activities, including:
Several synthesis methods have been reported for 4-chloro-2-(piperidin-1-yl)pyrimidine:
The applications of 4-chloro-2-(piperidin-1-yl)pyrimidine are diverse and include:
Interaction studies of 4-chloro-2-(piperidin-1-yl)pyrimidine focus on its binding affinities with various biological targets:
Several compounds share structural similarities with 4-chloro-2-(piperidin-1-yl)pyrimidine. Here is a comparison highlighting their uniqueness:
These compounds illustrate the diversity within the pyrimidine class and highlight the unique attributes of 4-chloro-2-(piperidin-1-yl)pyrimidine in terms of its synthesis, biological activity, and potential applications.
The historical foundations of pyrimidine chemistry trace back to the late 19th century when significant breakthroughs in heterocyclic chemistry began to emerge. The origin of the term pyrimidine dates back to 1884 when Pinner coined the term from a combination of the words pyridine and amidine because of the structural similarity to those compounds. This nomenclature reflected the early understanding of the structural relationships between these important nitrogen-containing heterocycles. The systematic study of pyrimidines began in 1884 with Pinner, who synthesized derivatives by condensing ethyl acetoacetate with amidines, establishing fundamental synthetic methodologies that continue to influence modern pyrimidine chemistry.
The early investigations into pyrimidine chemistry were driven by the recognition of these compounds in natural products and their potential biological significance. Brugnatelli, in 1818 separated alloxan from uric acid, marking one of the earliest encounters with pyrimidine-containing natural products. This discovery preceded the formal establishment of pyrimidine chemistry by several decades but provided crucial insights into the natural occurrence of these heterocyclic systems. The parent compound was first prepared by Gabriel and Colman in 1900, by conversion of barbituric acid to 2,4,6-trichloropyrimidine followed by reduction using zinc dust in hot water. This synthetic achievement represented a milestone in heterocyclic chemistry and opened new avenues for the preparation of diverse pyrimidine derivatives.
The recognition of pyrimidines as fundamental building blocks of nucleic acids further accelerated research in this field. Since these initial investigations hundreds of pyrimidine-containing compounds have been found in biochemistry, establishing the central importance of this heterocyclic system in biological processes. The numerous modifications upon this scaffold and its relative importance in nature make it an interesting area of study, particularly for compounds that combine the pyrimidine core with additional pharmacophoric elements such as the piperidinyl group.
The evolution of substituted pyrimidines has been marked by significant advances in synthetic methodology and a deeper understanding of structure-activity relationships. Pyrimidines are electron-rich heterocycles containing two nitrogens in the ring, which imparts unique electronic properties that influence their reactivity and biological activity. The strategic introduction of substituents at specific positions on the pyrimidine ring has enabled chemists to fine-tune the chemical and biological properties of these compounds for diverse applications.
The development of nucleophilic aromatic substitution reactions has been particularly important for the synthesis of substituted pyrimidines. The highly electron-deficient character of the pyrimidine ring makes the nucleophilic aromatic substitution reaction a general approach to the synthesis of a wide variety of pyrimidine derivatives, especially starting from the readily available halopyrimidines. This methodology has enabled the efficient preparation of compounds like 4-Chloro-2-(piperidin-1-yl)pyrimidine through regioselective substitution reactions.
Recent advances in synthetic methodology have expanded the toolkit available for pyrimidine functionalization. The Biginelli reaction, a well-known multicomponent, one-pot reaction, is used to manufacture pyrimidines through the condensation of three ingredients: urea, aryl aldehyde, and ethyl acetoacetate. This process demonstrates how modern synthetic chemistry has simplified the preparation of complex heterocyclic compounds while providing access to diverse structural modifications.
Piperidinylpyrimidines represent a particularly important class of heterocyclic compounds that combine the biological relevance of the pyrimidine core with the pharmacologically significant piperidine ring system. The combination of these two heterocyclic units creates molecules with enhanced biological activity and improved pharmacokinetic properties. Pyrimidine derivatives are present in nucleobases, vitamins, and numerous bioactive compounds, making them attractive scaffolds for drug discovery.
The significance of piperidinylpyrimidines extends beyond their individual biological activities to their role as versatile synthetic intermediates. These compounds serve as key building blocks for the construction of more complex heterocyclic systems and have been employed in various medicinal chemistry programs. A series of new piperidinyl- and 1,2,3,6-tetrahydropyridinyl-pyrimidine derivatives were synthesized, with several compounds exhibiting sub-nanomolar affinity for 5-HT1A receptor with remarkable selectivity and neuroprotective activity.
The structural features of piperidinylpyrimidines contribute to their unique pharmacological profiles. The piperidine ring provides a basic nitrogen center that can interact with biological targets through hydrogen bonding and electrostatic interactions, while the pyrimidine core offers additional sites for molecular recognition. The combination of these features has led to the development of numerous therapeutic agents, including compounds with anticancer, antimicrobial, and neuroprotective activities.
The current research landscape for 4-Chloro-2-(piperidin-1-yl)pyrimidine reflects the compound's multifaceted importance in modern chemistry and drug discovery. This specific compound, with the molecular formula C₉H₁₂ClN₃ and molecular weight 197.66 g/mol, represents a strategically substituted pyrimidine that has attracted considerable attention for its synthetic utility and biological potential. The compound is characterized by CAS number 24192-95-8 and has been extensively studied for its chemical reactivity and pharmacological properties.
Contemporary research efforts have focused on elucidating the structure-activity relationships of 4-Chloro-2-(piperidin-1-yl)pyrimidine and related compounds. The nucleophilic aromatic substitution reaction of 2,4-dichloropyrimidines, further substituted with an electron-withdrawing substituent at position 5, has selectivity for substitution at position 4, which has implications for the regioselective synthesis of these compounds. Understanding these regioselectivity patterns has enabled more efficient synthetic routes to 4-Chloro-2-(piperidin-1-yl)pyrimidine and its derivatives.
Recent investigations have also explored the compound's potential as a pharmaceutical intermediate and its direct biological activities. The presence of both the chloro substituent and the piperidinyl group provides multiple sites for further chemical modification, making it a valuable scaffold for drug discovery programs. Research has demonstrated that modifications to the pyrimidine core can significantly impact biological activity, with particular emphasis on compounds targeting neurotransmitter receptors and exhibiting anticancer properties.
4-Chloro-2-(piperidin-1-yl)pyrimidine is a heterocyclic organic compound with the molecular formula C₉H₁₂ClN₃ and a molecular weight of 197.66 grams per mole [9]. The compound consists of a six-membered pyrimidine ring system featuring nitrogen atoms at positions 1 and 3, which is characteristic of all pyrimidine derivatives [31]. The pyrimidine core structure is substituted with a chlorine atom at position 4 and a piperidine ring attached through a nitrogen linkage at position 2 [9].
The structural framework exhibits a planar aromatic pyrimidine ring with the piperidinyl substituent extending from the ring plane [26]. The piperidine moiety adopts a chair conformation, which is the most thermodynamically stable arrangement for six-membered saturated rings [27]. The dihedral angle between the pyrimidine ring plane and the piperidine ring varies depending on molecular conformation, with reported values ranging from 10.3 to 47.5 degrees in similar heterocyclic systems [26].
| Molecular Property | Value |
|---|---|
| Molecular Formula | C₉H₁₂ClN₃ |
| Molecular Weight | 197.66 g/mol |
| Canonical SMILES | C1CCN(CC1)C2=NC=CC(=N2)Cl |
| Pyrimidine Ring Positions | N₁, C₂, N₃, C₄, C₅, C₆ |
| Chloro Substitution Site | Position 4 |
| Piperidine Attachment | Position 2 via nitrogen |
The electron distribution within the pyrimidine ring is significantly influenced by the presence of two nitrogen atoms, which create electron-deficient centers at positions 2, 4, and 6 through both inductive and mesomeric effects [28]. The chlorine substituent at position 4 acts as an electron-withdrawing group through inductive effects while simultaneously providing electron density through resonance donation [30].
The International Union of Pure and Applied Chemistry nomenclature for this compound is 4-chloro-2-(piperidin-1-yl)pyrimidine, which systematically describes the substitution pattern on the pyrimidine ring [9]. The compound is registered with the Chemical Abstracts Service under the number 24192-95-8 [9]. Alternative nomenclature includes 2-piperidino-4-chloropyrimidine, which uses the shortened form of the piperidine substituent designation [9].
The MDL number MFCD00234559 serves as another unique identifier in chemical databases [9]. The compound's systematic naming follows established protocols for heterocyclic chemistry, where the pyrimidine ring serves as the parent structure and substituents are numbered according to the standard pyrimidine numbering system [31]. The piperidine ring attachment is designated as "piperidin-1-yl" to indicate that the connection occurs through the nitrogen atom of the piperidine ring [9].
| Identifier Type | Value |
|---|---|
| IUPAC Name | 4-chloro-2-(piperidin-1-yl)pyrimidine |
| Alternative Name | 2-piperidino-4-chloropyrimidine |
| CAS Registry Number | 24192-95-8 |
| MDL Number | MFCD00234559 |
| Molecular Formula | C₉H₁₂ClN₃ |
The nomenclature distinction between "piperidin-1-yl" and "piperidino" reflects different naming conventions, with the former being more systematically precise in indicating the specific nitrogen atom involved in the substitution [9]. This precision is particularly important when dealing with multiple possible regioisomers of chloropyrimidine derivatives.
4-Chloro-2-(piperidin-1-yl)pyrimidine belongs to the broader family of chloropyrimidine derivatives, which are characterized by the presence of one or more chlorine atoms substituted on the pyrimidine ring [20]. The structural relationship to other members of this family is defined by the position of chlorine substitution and the nature of additional substituents [17].
The compound shares structural similarities with 2-chloro-4-(piperidin-1-yl)pyrimidine, which represents a positional isomer with the chlorine and piperidine substituents interchanged [1]. Both compounds maintain the same molecular formula but exhibit different electronic and chemical properties due to the altered substitution pattern [17]. The chlorine atom's position significantly influences the electron density distribution throughout the pyrimidine ring system [28].
Within the chloropyrimidine family, compounds such as 4-chloro-2,6-di(piperidin-1-yl)pyrimidine demonstrate the potential for multiple piperidine substitutions [10]. The structural framework allows for systematic variation of substituents while maintaining the core pyrimidine scaffold [20]. These relationships are crucial for understanding structure-activity patterns in medicinal chemistry applications [12].
| Compound | Chloro Position | Piperidine Position | CAS Number |
|---|---|---|---|
| 4-Chloro-2-(piperidin-1-yl)pyrimidine | 4 | 2 | 24192-95-8 |
| 2-Chloro-4-(piperidin-1-yl)pyrimidine | 2 | 4 | 5429-00-5 |
| 4-Chloro-2,6-di(piperidin-1-yl)pyrimidine | 4 | 2,6 | 4193-59-3 |
The electronic effects of chlorine substitution vary depending on position, with electron-withdrawing effects being most pronounced when chlorine occupies positions adjacent to ring nitrogen atoms [28]. This positional dependence creates distinct reactivity profiles among chloropyrimidine isomers [20].
The structural isomerism of 4-chloro-2-(piperidin-1-yl)pyrimidine encompasses several categories of compounds that share the same molecular formula but differ in atomic connectivity [18]. The primary form of isomerism observed in this system involves positional variations of the chlorine and piperidine substituents around the pyrimidine ring [17].
Positional isomers include 2-chloro-4-(piperidin-1-yl)pyrimidine, where the substituent positions are reversed compared to the title compound [1]. This interchange results in altered electronic properties due to the different spatial relationships between the electron-withdrawing chlorine and the electron-donating piperidine substituents [28]. The 6-position of the pyrimidine ring also provides potential sites for substitution, yielding additional positional variants [10].
Constitutional isomers may also arise from different connectivity patterns of the piperidine ring to the pyrimidine core [18]. While the standard attachment occurs through the piperidine nitrogen atom, alternative linkages through carbon atoms of the piperidine ring would generate constitutional isomers with distinctly different chemical properties [16].
| Isomer Type | Substitution Pattern | Molecular Formula | Key Structural Difference |
|---|---|---|---|
| Positional Isomer | 2-Chloro, 4-piperidine | C₉H₁₂ClN₃ | Reversed substituent positions |
| Positional Isomer | 4-Chloro, 6-piperidine | C₉H₁₂ClN₃ | Piperidine at position 6 |
| Positional Isomer | 2-Chloro, 6-piperidine | C₉H₁₂ClN₃ | Both substituents meta to N₁ |
The distribution of electron density across these isomers varies significantly, affecting their chemical reactivity and potential biological activity [17]. Position 2 and position 4 of pyrimidine are particularly susceptible to nucleophilic attack due to the electron-deficient nature imparted by the ring nitrogen atoms [28].
The stereochemical aspects of 4-chloro-2-(piperidin-1-yl)pyrimidine are primarily governed by the conformational behavior of the piperidine ring and its spatial orientation relative to the pyrimidine plane [27]. The piperidine ring adopts a chair conformation as the most thermodynamically stable arrangement, with the nitrogen atom participating in the substitution maintaining sp² hybridization due to its involvement in the aromatic system [26].
The chair conformation of the piperidine ring results in specific spatial arrangements of the hydrogen atoms and carbon framework [27]. In the preferred conformation, the carbon atoms at positions 2 and 6 of the piperidine ring are positioned equatorially, while the methylene groups experience different steric environments depending on their axial or equatorial orientations [29].
The dihedral angle between the piperidine ring and the pyrimidine plane represents a critical stereochemical parameter [26]. Crystallographic studies of related compounds indicate that this angle can vary substantially, with values ranging from approximately 10 to 48 degrees depending on intermolecular interactions and packing forces [26]. The flexibility around the nitrogen-pyrimidine bond allows for conformational adjustments that optimize molecular interactions [25].
| Conformational Parameter | Typical Range | Structural Implication |
|---|---|---|
| Piperidine Ring Conformation | Chair (>99%) | Maximum stability configuration |
| Dihedral Angle (Piperidine-Pyrimidine) | 10-48° | Variable depending on environment |
| N-C Bond Rotation | Free rotation | Multiple conformers possible |
| Ring Inversion Barrier | Low | Rapid equilibration at room temperature |